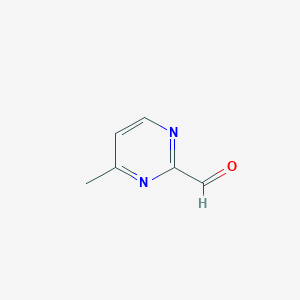
4-Methylpyrimidine-2-carbaldehyde
Vue d'ensemble
Description
4-Methylpyrimidine-2-carbaldehyde is a heterocyclic organic compound with the chemical formula C6H6N2O. It is a pyrimidine derivative that has been studied for its potential biological activity and applications in various fields. The compound is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and an aldehyde group at the 2-position.
Mécanisme D'action
Target of Action
Pyrimidines, a class of compounds to which 4-methylpyrimidine-2-carbaldehyde belongs, are known to have a range of pharmacological effects including anti-inflammatory activities .
Mode of Action
Pyrimidines, in general, are known to inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
Pyrimidines are known to exhibit anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrimidine-2-carbaldehyde typically involves the reaction of 4-methylpyrimidine with formylating agents under controlled conditions . One common method is the Vilsmeier-Haack reaction, where 4-methylpyrimidine is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylpyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group at the 4-position can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: 4-Methylpyrimidine-2-carboxylic acid.
Reduction: 4-Methylpyrimidine-2-methanol.
Substitution: 4-Halo- or 4-nitro- derivatives of pyrimidine.
Applications De Recherche Scientifique
4-Methylpyrimidine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes.
Comparaison Avec Des Composés Similaires
- 2-Methylpyrimidine-4-carbaldehyde
- 4-Methylpyrimidine-5-carbaldehyde
- 2,4-Dimethylpyrimidine
Comparison: 4-Methylpyrimidine-2-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to its analogs . For instance, the presence of the aldehyde group at the 2-position allows for specific interactions with biological targets that are not possible with other isomers .
Propriétés
IUPAC Name |
4-methylpyrimidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-2-3-7-6(4-9)8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGSMHJOMIMVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1437607.png)





amine](/img/structure/B1437616.png)

![2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid](/img/structure/B1437620.png)

